molecular formula C20H31N7O4S B2609883 ethyl 4-(2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1013778-31-8

ethyl 4-(2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2609883
CAS RN: 1013778-31-8
M. Wt: 465.57
InChI Key: WQMMXLFZFSZSOE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H31N7O4S and its molecular weight is 465.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reaction Mechanisms

  • The study on the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea has provided insights into the ANRORC rearrangement process, which involves nucleophile addition, ring opening, and ring closure, leading to the formation of specific formamide derivatives. This reaction pathway offers a methodological basis for the synthesis of complex heterocyclic compounds (Ledenyova et al., 2018).

Biological Activities and Applications

  • Research focusing on the microwave-assisted synthesis of molecules containing specific moieties, such as penicillanic or cephalosporanic acids, reveals the potential for creating hybrid molecules with antimicrobial properties. This approach emphasizes the utility of combining various pharmacophoric elements to enhance biological activity (Başoğlu et al., 2013).

  • Another study designed molecules incorporating the benzofuran and benzo[d]isothiazole frameworks for Mycobacterium tuberculosis DNA GyrB inhibition. The synthesis process and biological screening highlight the compound's potential as an antitubercular agent, showcasing the application of heterocyclic compounds in addressing infectious diseases (Reddy et al., 2014).

Structural Analysis and Characterization

  • The crystal structure analysis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound with structural similarities, demonstrates the importance of conformational studies in understanding the molecular geometry and potential intermolecular interactions, which are crucial for the development of pharmaceutical agents (Faizi et al., 2016).

properties

IUPAC Name

ethyl 4-[2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N7O4S/c1-5-26-13-15(18(23-26)30-7-3)17-21-22-19(27(17)6-2)32-14-16(28)24-9-11-25(12-10-24)20(29)31-8-4/h13H,5-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMMXLFZFSZSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC(=O)N3CCN(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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